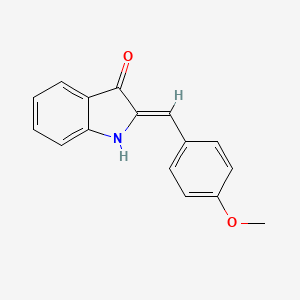
2-(4-methoxybenzylidene)-1,2-dihydro-3H-indol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to "2-(4-methoxybenzylidene)-1,2-dihydro-3H-indol-3-one" has been documented in several studies. A notable example includes the synthesis of complexes with Co+2, Ni+2, Cu+2, and Zn+2 using a Schiff base ligand derived from the reaction with various metal ions. These complexes were characterized by a range of techniques, suggesting a 1:1 or 1:2 metal to ligand mole ratios and proposing different geometries based on the metal center involved (Khan et al., 2015). Another synthesis pathway involves the reaction of 2'-Hydroxydihydrochalcone with paraformaldehyde and aqueous diethylamine, leading to a compound characterized by IR, NMR, MS, and X-ray diffraction studies, indicating the presence of positional disorder in the crystal structure (Simon et al., 2013).
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated through various analytical techniques. For instance, X-ray crystallography has provided insights into the geometry and spatial arrangement of atoms within the molecule. Studies have shown that these compounds can exhibit different molecular geometries, including square planar and octahedral, depending on the metal ion involved in the complex (Khan et al., 2015).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, forming complexes with metal ions, which can significantly alter their chemical properties. The reaction mechanisms often involve coordination through phenolic oxygen, azomethine nitrogen, and carbonyl groups, leading to the formation of complexes with distinct chemical and physical properties (Khan et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and molar conductance, of these compounds and their complexes have been studied. The low values of molar conductance observed in these complexes suggest their non-electrolyte nature. The physical characterization helps in understanding the stability and solubility of these compounds in different solvents, which is crucial for their potential applications (Khan et al., 2015).
Chemical Properties Analysis
The chemical properties, including antimicrobial and antioxidant activities, of these compounds have been a focus of research. For example, the synthesized complexes showed potent antibacterial and antifungal activities, while the ligands displayed significant DPPH radical scavenging activity, indicating their potential as antimicrobial and antioxidant agents (Khan et al., 2015).
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Bis-Schiff bases of isatin, which are chemically related to "2-(4-methoxybenzylidene)-1,2-dihydro-3H-indol-3-one", have been studied for their corrosion inhibition effects on mild steel in acidic environments. These compounds, including variations like (2-methoxybenzylidene)hydrazono)indolin-2-one, showed significant inhibition effects, supporting their potential application in protecting metals from corrosion. The adsorption of these inhibitors on metal surfaces follows Langmuir's adsorption isotherm, indicating a strong and protective inhibitor film formation on the metal surface (Ansari & Quraishi, 2014).
Anti-inflammatory and Antitumor Activities
Compounds structurally related to "2-(4-methoxybenzylidene)-1,2-dihydro-3H-indol-3-one" have been synthesized and evaluated for their potential as anti-inflammatory and anticancer agents. For instance, derivatives of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones showed equipotent anti-inflammatory activities to indomethacin, a widely used anti-inflammatory drug, with reduced ulcerogenic effects. This suggests their utility in developing safer anti-inflammatory medications (Ikuta et al., 1987).
Chemosensing
A rhodamine-based compound was synthesized for the selective sensing of Zn2+ and Al3+ ions, demonstrating the potential of such molecules in environmental monitoring and bioimaging applications. This compound showed significant fluorescence enhancement upon binding with these metal ions, indicating its use as a fluorescent dual sensor (Roy et al., 2019).
Antimicrobial and Antioxidant Activities
Novel complexes of "3-(2-(2-hydroxy-3-methoxybenzylidene)hydrazono)indolin-2-one" were synthesized and showed promising antimicrobial and antioxidant properties. These findings suggest the potential application of such compounds in pharmaceutical formulations aimed at combating microbial infections and oxidative stress-related conditions (Khan et al., 2015).
Oligoribonucleotide Synthesis
The 4-methoxybenzyl group has been utilized as a protecting group in the synthesis of oligoribonucleotides, highlighting its role in the synthesis of biologically relevant molecules. This application underscores the versatility of 4-methoxybenzyl-protected compounds in facilitating the synthesis of complex biological molecules (Takaku & Kamaike, 1982).
Eigenschaften
IUPAC Name |
(2Z)-2-[(4-methoxyphenyl)methylidene]-1H-indol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-12-8-6-11(7-9-12)10-15-16(18)13-4-2-3-5-14(13)17-15/h2-10,17H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMXAPZBYOLSEP-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(4-methoxybenzylidene)-1,2-dihydro-3H-indol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B5566308.png)

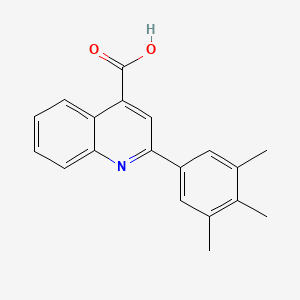
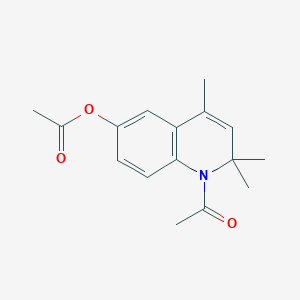
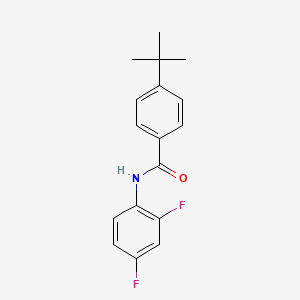

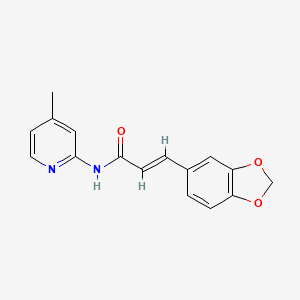
![1-{2-[(phenylsulfonyl)methyl]benzyl}-3-azepanamine dihydrochloride](/img/structure/B5566344.png)
![1-(2-furyl)-2-[(3R*,4R*)-3-hydroxy-3-isopropyl-4-methylpyrrolidin-1-yl]-2-oxoethanone](/img/structure/B5566349.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B5566377.png)
![6',7'-dimethoxy-1'-phenyl-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B5566382.png)
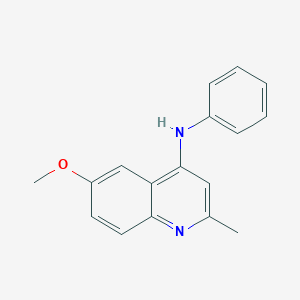
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B5566397.png)